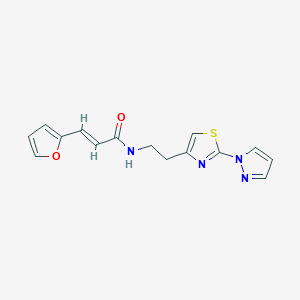
(E)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(furan-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The chemical compound "(E)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(furan-2-yl)acrylamide" is a specific molecule that would fall under the broader category of acrylamides. Acrylamides are compounds with the general formula CH2=CH-CONH2, used industrially to synthesize polyacrylamide. Polyacrylamide applications range from soil conditioners to wastewater treatment and in laboratory settings for protein electrophoresis (Friedman, 2003).
Synthesis Analysis
Acrylamide synthesis is extensively studied due to its widespread industrial applications and presence in foods from heat-induced reactions. The synthesis of specific acrylamide derivatives, such as the compound , involves complex organic reactions, potentially including the condensation of specific moieties containing pyrazolyl and furanyl groups. Literature on the synthesis of novel acrylamide derivatives like thiazolyl pyrazine carboxamide derivatives demonstrates the diversity in acrylamide chemistry, highlighting methods that yield compounds with significant biological activities (GobalaKrishnan et al., 2019).
Molecular Structure Analysis
The molecular structure of acrylamides, including the target compound, is critical for understanding their chemical reactivity and biological activity. Studies on similar molecules, such as arylmethylidenefuranones, provide insights into how structural elements like furanyl and pyrazolyl rings influence the chemical behavior of these compounds. These structures exhibit reactivity with various nucleophiles, leading to a broad range of potential chemical transformations (Kamneva et al., 2018).
Chemical Reactions and Properties
Acrylamides undergo various chemical reactions, including polymerization and cross-linking, due to their reactive double bond. The specific chemical reactions of the compound would depend on the functional groups attached to the acrylamide backbone. Research into the reactivity of similar molecules, such as the synthesis of heterocycles from pyrazoline-5-ones, sheds light on the versatile chemistry of acrylamide derivatives (Rossi* et al., 2014).
Scientific Research Applications
Synthesis and Antimicrobial/Anticancer Activities
(E)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(furan-2-yl)acrylamide serves as a precursor in synthesizing various heterocyclic compounds. These compounds have shown significant antimicrobial and anticancer activities. For instance, some derivatives displayed high cytotoxicity against MCF-7 breast cancer cell lines and exhibited promising results against various microorganisms (Zaki, Al-Gendey, & Abdelhamid, 2018).
Antiviral Applications
1-Arylpyrazole derivatives, including those of (E)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(furan-2-yl)acrylamide, have been synthesized and evaluated for their antiviral activities. Certain compounds in this series demonstrated promising activity against the vesicular stomatitis virus (El-Telbani et al., 2011).
Structure Determination and Synthetic Pathways
The compound has been instrumental in the synthesis and structure determination of related compounds. Its structure has been determined using techniques like NMR spectroscopy and X-ray crystallography, demonstrating its utility in chemical research (Kariuki et al., 2022).
Development of Novel Heterocyclic Compounds
This chemical is used in the development of various novel heterocyclic compounds, including pyrazolines, thioamides, and thiazoles, showing its versatility in the synthesis of compounds with potential biological activities (Abdelhamid et al., 2019).
KCNQ2 Potassium Channel Opener Activity
Derivatives of (E)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(furan-2-yl)acrylamide have been identified as potent KCNQ2 potassium channel openers, showcasing its application in neurological research (L'Heureux et al., 2005).
Chelating Properties and Antimicrobial Activity
This compound has been utilized in synthesizing ligands with chelating properties. Transition metal chelates derived from it were evaluated for their antifungal activity against various strains, demonstrating its significance in bioinorganic chemistry (Varde & Acharya, 2017).
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c20-14(5-4-13-3-1-10-21-13)16-8-6-12-11-22-15(18-12)19-9-2-7-17-19/h1-5,7,9-11H,6,8H2,(H,16,20)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBRUCDICRGUSY-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC(=CS2)CCNC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(N=C1)C2=NC(=CS2)CCNC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(furan-2-yl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

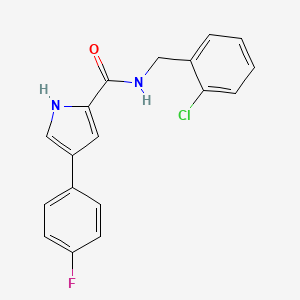
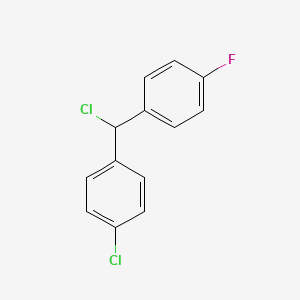
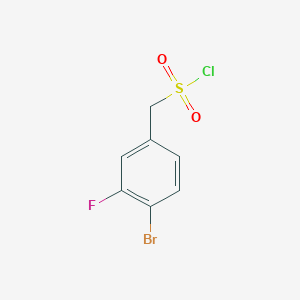
![2-{[1-(2-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2486127.png)
![4-chloro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2486128.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2486131.png)
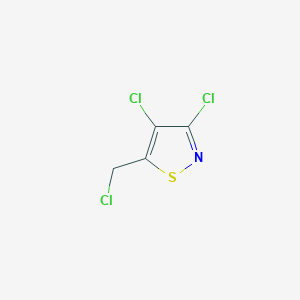
![Ethyl 2-[4-(4-methylphenyl)-1-phenylimidazol-2-yl]sulfanylacetate](/img/structure/B2486134.png)
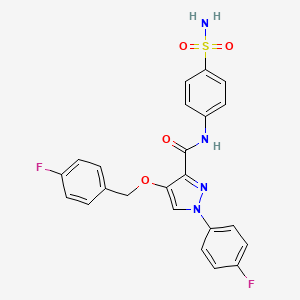
![1-(7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B2486136.png)
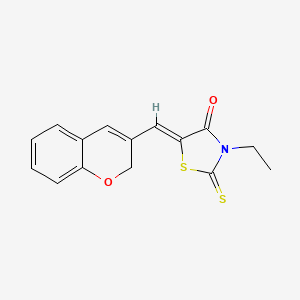
![Sodium;5-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B2486140.png)
![5-((2-Chlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2486141.png)
![2,5-dimethoxy-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2486142.png)